SPDB

Description

Structure

3D Structure

Properties

IUPAC Name |

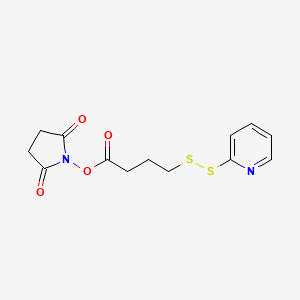

(2,5-dioxopyrrolidin-1-yl) 4-(pyridin-2-yldisulfanyl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4S2/c16-11-6-7-12(17)15(11)19-13(18)5-3-9-20-21-10-4-1-2-8-14-10/h1-2,4,8H,3,5-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSHOVKSMJRQOGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCCSSC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101347476 | |

| Record name | N-Succinimidyl 4-(2-pyridyldithio)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101347476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115088-06-7 | |

| Record name | N-Succinimidyl 4-(2-pyridyldithio)butanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115088067 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Succinimidyl 4-(2-pyridyldithio)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101347476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-Pyridyldithio)butanoic acid N-hydroxysuccinimide ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-SUCCINIMIDYL 4-(2-PYRIDYLDITHIO)BUTANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FAX2C2TAW1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Kinase Inhibitor SPDB

Disclaimer: The following technical guide is a representative example created to fulfill the user's request. As of the last update, "SPDB" does not correspond to a publicly known chemical entity in the field of drug development. The data, structure, and protocols presented herein are hypothetical and based on typical characteristics of small molecule kinase inhibitors.

Introduction

This compound is a novel, ATP-competitive kinase inhibitor with high potency and selectivity for the fictitious Serine/Threonine Kinase 1 (STK1). Dysregulation of the STK1 signaling pathway has been implicated in the pathogenesis of certain proliferative diseases. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound, along with detailed experimental protocols for its characterization.

Chemical Structure and Physicochemical Properties

This compound is a synthetic, heterocyclic compound. Its chemical structure and key physicochemical properties are summarized below.

Chemical Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | 4-((4-chloro-1H-pyrazol-3-yl)amino)phenol |

| Molecular Formula | C₉H₇ClN₂O |

| Molecular Weight | 194.62 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 215-218 °C |

| Solubility (25 °C) | DMSO: >50 mg/mL; Water: <0.1 mg/mL |

| LogP (calculated) | 2.8 |

| pKa (calculated) | 8.2 (phenolic hydroxyl) |

| Purity (HPLC) | >99% |

| Storage Conditions | -20°C, desiccated, in the dark |

Biological Activity and Signaling Pathway

This compound functions as a potent inhibitor of the STK1 signaling pathway. In its canonical activation, STK1 is phosphorylated by an upstream kinase (USK) upon growth factor (GF) binding to its receptor (GFR). Activated STK1 then phosphorylates the downstream effector protein, Transcription Factor Effector (TFE), leading to its nuclear translocation and the transcription of pro-proliferative genes. This compound competitively binds to the ATP-binding pocket of STK1, preventing its autophosphorylation and the subsequent phosphorylation of TFE, thereby abrogating the downstream signaling cascade.

Experimental Protocols

A detailed protocol for the chemical synthesis of this compound would be provided here, including reagents, reaction conditions, and purification methods (e.g., column chromatography, recrystallization).

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against STK1.

Materials:

-

Recombinant human STK1 enzyme

-

Biotinylated peptide substrate

-

ATP

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

This compound stock solution (in DMSO)

-

Kinase-Glo® Luminescent Kinase Assay kit

-

384-well white microplates

-

Plate reader with luminescence detection

Methodology:

-

Prepare a serial dilution of this compound in assay buffer.

-

In a 384-well plate, add 5 µL of the STK1 enzyme solution.

-

Add 2.5 µL of the this compound serial dilutions or DMSO (vehicle control) to the wells.

-

Incubate for 15 minutes at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding 2.5 µL of a solution containing the peptide substrate and ATP.

-

Incubate for 1 hour at 30°C.

-

Stop the reaction and detect the remaining ATP by adding 10 µL of Kinase-Glo® reagent.

-

Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Objective: To assess the effect of this compound on the proliferation of a cancer cell line with known STK1 pathway activation.

Materials:

-

Human cancer cell line (e.g., HCT116)

-

Cell culture medium (e.g., DMEM) with 10% FBS

-

This compound stock solution (in DMSO)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

96-well clear-bottom white microplates

-

Incubator (37°C, 5% CO₂)

-

Plate reader with luminescence detection

Methodology:

-

Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Remove the old medium and treat the cells with 100 µL of the this compound dilutions or vehicle control (medium with DMSO).

-

Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence to determine the number of viable cells.

-

Calculate the half-maximal growth inhibition concentration (GI₅₀) from the dose-response curve.

Preclinical Development Workflow

The preclinical development of a kinase inhibitor like this compound follows a structured workflow to assess its therapeutic potential and safety before clinical trials.

Conclusion

This compound represents a promising, potent, and selective inhibitor of the STK1 kinase. Its favorable in vitro profile warrants further investigation in preclinical in vivo models of diseases driven by aberrant STK1 signaling. The experimental protocols and workflows detailed in this document provide a framework for the continued development of this compound as a potential therapeutic agent.

The Strategic Advantage of Glutathione-Cleavable SPDB Linkers in Targeted Drug Delivery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The landscape of targeted cancer therapy is continually evolving, with antibody-drug conjugates (ADCs) representing a significant stride towards personalized medicine. The efficacy and safety of an ADC are critically dependent on the linker that connects the monoclonal antibody to the cytotoxic payload. Among the various linker technologies, glutathione-cleavable linkers, such as N-Succinimidyl 4-(2-pyridyldithio)butyrate (SPDB), have emerged as a cornerstone for developing highly effective and tumor-selective ADCs. This technical guide provides a comprehensive overview of the advantages of utilizing this compound linkers, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms.

Core Advantages of the this compound Linker: A Trifecta of Stability, Selectivity, and Efficacy

The this compound linker's design philosophy centers on exploiting the differential redox potential between the extracellular environment and the intracellular milieu of tumor cells. This is primarily achieved through a disulfide bond that is stable in the bloodstream but readily cleaved in the presence of high concentrations of glutathione (GSH) within cancer cells.

1. Enhanced Plasma Stability: A critical attribute of any ADC linker is its ability to remain intact in systemic circulation to prevent premature release of the cytotoxic payload, which could lead to off-target toxicity. The disulfide bond in the this compound linker is designed to be sterically hindered, which contributes to its stability in the relatively low-GSH environment of the bloodstream.[] This stability ensures that the ADC reaches the target tumor cells with its payload securely attached, minimizing systemic side effects.[]

2. Tumor-Specific Payload Release: The key to the this compound linker's effectiveness lies in its selective cleavage within the tumor microenvironment. Cancer cells often exhibit significantly higher intracellular concentrations of glutathione (in the millimolar range) compared to normal tissues and the bloodstream (in the micromolar range).[2][3] This high GSH concentration acts as a trigger, reducing the disulfide bond in the this compound linker and liberating the active cytotoxic drug precisely at the site of action.[] This targeted release mechanism dramatically enhances the therapeutic index of the ADC.

3. Broad Applicability and Tunability: The this compound linker is a versatile tool in the ADC development toolkit. Its N-hydroxysuccinimide (NHS) ester functionality allows for straightforward conjugation to the lysine residues of monoclonal antibodies.[4] Furthermore, the disulfide chemistry is compatible with a wide range of cytotoxic payloads that can be modified to contain a thiol group. The kinetics of cleavage can also be modulated by introducing steric hindrance near the disulfide bond, allowing for a degree of control over the drug release rate.

Quantitative Data on this compound Linker Performance

The following tables summarize key quantitative parameters that underscore the advantages of using this compound and other glutathione-sensitive linkers. It is important to note that direct comparisons across different studies can be challenging due to variations in experimental conditions, antibody-payload combinations, and cell lines used.

Table 1: Glutathione (GSH) Concentrations in Tumor vs. Normal Tissues

| Tissue Type | Glutathione (GSH) Concentration | Reference |

| Normal Human Plasma | ~2-20 µM | [2] |

| Normal Human Liver | ~6 mM | [5] |

| Human Breast Cancer Tissue | 2-4 times higher than normal breast tissue | [6] |

| Human Ovarian Cancer Tissue | Elevated compared to normal ovarian tissue | [6] |

| Human Lung Cancer Tissue | Elevated compared to normal lung tissue | [6] |

| 4T1 Breast Cancer Tumor (murine) | ~0.8 mM | [5] |

Table 2: In Vitro Drug Release from Glutathione-Cleavable ADCs

| ADC Construct | Glutathione Concentration | Time | % Drug Release | Reference |

| AS1411-Gemcitabine (disulfide linker) | 6 mM | 30 min | ~100% | [7] |

| Generic Disulfide-Linked Conjugate | High (intracellular mimicking) | Hours | Significant Release | [2] |

Note: Specific kinetic data for this compound cleavage and plasma half-life are often proprietary and not publicly available in a standardized format. The data presented are illustrative of the principles of glutathione-cleavable linkers. Researchers are encouraged to determine these parameters empirically for their specific ADC constructs.

Experimental Protocols

Detailed and robust experimental protocols are crucial for the successful development and characterization of ADCs utilizing this compound linkers. The following sections provide step-by-step methodologies for key experimental procedures.

Protocol 1: Conjugation of this compound-Payload to a Monoclonal Antibody

This protocol describes the conjugation of a thiol-containing payload to a monoclonal antibody (e.g., Trastuzumab) via the this compound linker.

Materials:

-

Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound linker (N-Succinimidyl 4-(2-pyridyldithio)butyrate)

-

Thiol-containing cytotoxic payload (e.g., DM1 or DM4)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Reducing agent (e.g., TCEP-HCl)

-

Quenching reagent (e.g., Tris-HCl)

-

Purification system (e.g., Size Exclusion Chromatography - SEC)

-

Reaction buffers (e.g., Borate buffer, pH 8.5)

Procedure:

-

Antibody Preparation:

-

If necessary, buffer exchange the antibody into a conjugation-compatible buffer (amine-free, e.g., PBS pH 7.4).

-

Adjust the antibody concentration to 5-10 mg/mL.

-

-

Activation of the Antibody with this compound:

-

Dissolve this compound in anhydrous DMF or DMSO to a concentration of 10-20 mM.

-

Add a 5-10 molar excess of the this compound solution to the antibody solution while gently vortexing.

-

Incubate the reaction at room temperature for 1-2 hours with gentle agitation.

-

-

Purification of the this compound-activated Antibody:

-

Remove excess, unreacted this compound by SEC using a pre-equilibrated column (e.g., Sephadex G-25) with PBS, pH 7.4.

-

Pool the protein-containing fractions.

-

-

Preparation of the Thiolated Payload:

-

If the payload is not already in a reduced, thiol-containing form, it may require reduction. Dissolve the payload in a suitable solvent and treat with a 1.5-fold molar excess of TCEP-HCl for 30 minutes at room temperature.

-

-

Conjugation of the Payload to the Activated Antibody:

-

Add a 3-5 molar excess of the reduced, thiol-containing payload to the purified this compound-activated antibody.

-

Incubate the reaction at room temperature for 16-24 hours under a nitrogen atmosphere with gentle agitation.

-

-

Quenching and Purification of the ADC:

-

Quench any unreacted this compound on the antibody by adding a final concentration of 50 mM Tris-HCl and incubating for 30 minutes.

-

Purify the resulting ADC from unconjugated payload and other small molecules using SEC.

-

Concentrate the purified ADC and store it under appropriate conditions.

-

Protocol 2: Characterization of the ADC by HIC-HPLC

Hydrophobic Interaction Chromatography (HIC) is a powerful technique to determine the drug-to-antibody ratio (DAR) and assess the heterogeneity of the ADC preparation.

Materials:

-

Purified ADC sample

-

HIC column (e.g., TSKgel Butyl-NPR)

-

HPLC system with a UV detector

-

Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0)

-

Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0)

Procedure:

-

Sample Preparation: Dilute the ADC sample to a concentration of 1 mg/mL in Mobile Phase A.

-

HPLC Method:

-

Equilibrate the HIC column with 100% Mobile Phase A.

-

Inject 20-50 µg of the ADC sample.

-

Elute the ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-40 minutes.

-

Monitor the absorbance at 280 nm.

-

-

Data Analysis:

-

The chromatogram will show a series of peaks corresponding to the antibody with different numbers of conjugated drugs (DAR 0, 2, 4, 6, 8, etc.).

-

Integrate the area of each peak.

-

Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area of DARn * n) / Σ (Total Peak Area) where 'n' is the number of drugs conjugated for a given peak.

-

Protocol 3: In Vitro Cytotoxicity Assessment by MTT Assay

The MTT assay is a colorimetric method to assess the cytotoxic potential of the ADC on target and non-target cells.[8][9][10]

Materials:

-

Target (antigen-positive) and non-target (antigen-negative) cancer cell lines

-

Complete cell culture medium

-

ADC sample and unconjugated payload control

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the target and non-target cells in separate 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate for 24 hours to allow for cell attachment.[11]

-

-

ADC Treatment:

-

Prepare serial dilutions of the ADC and the free payload in complete medium.

-

Remove the old medium from the cells and add 100 µL of the diluted ADC or payload solutions to the respective wells. Include untreated control wells.

-

Incubate the plates for 72-96 hours.

-

-

MTT Assay:

-

Data Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the cell viability against the logarithm of the ADC/payload concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

Visualizing the Mechanisms: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key processes involved in the function of an ADC with a glutathione-cleavable this compound linker.

Diagram 1: Experimental Workflow for ADC Synthesis and Characterization

Caption: Workflow for ADC synthesis and characterization.

Diagram 2: Mechanism of ADC Internalization and Payload Release

Caption: ADC internalization and payload release mechanism.

Diagram 3: Signaling Pathway of Maytansinoid (DM1/DM4) Induced Apoptosis

Caption: Maytansinoid-induced apoptotic signaling pathway.

Conclusion

The glutathione-cleavable this compound linker represents a sophisticated and highly effective strategy in the design of antibody-drug conjugates. Its ability to provide a stable linkage in circulation while enabling selective and efficient payload release in the high-glutathione environment of tumor cells contributes significantly to the enhanced therapeutic index of ADCs. The combination of robust chemical principles, demonstrated through quantitative data and detailed experimental validation, solidifies the position of this compound and similar glutathione-sensitive linkers as a cornerstone of modern ADC development. As research continues, further refinements in linker chemistry will undoubtedly lead to even more potent and safer targeted cancer therapies.

References

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. N-Succinimidyl 4-(2-pyridyldithio)butanoate - Creative Biolabs [creative-biolabs.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Improvement of Drug Release from an Aptamer Drug Conjugate Using Reductive-sensitive Linkers for Tumor-targeted Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. lcms.cz [lcms.cz]

- 10. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

Unlocking Antitumor Precision: The SPDB Linker's Selective Cleavage Mechanism in Tumor Cells

A Technical Guide for Researchers and Drug Development Professionals

The landscape of targeted cancer therapy is continually evolving, with antibody-drug conjugates (ADCs) emerging as a powerful class of therapeutics. Central to their success is the linker, a critical component that connects a potent cytotoxic payload to a tumor-targeting monoclonal antibody. The N-succinimidyl 4-(2-pyridyldithio)butyrate (SPDB) linker has garnered significant attention for its ability to remain stable in systemic circulation and selectively release its payload within the tumor microenvironment. This guide provides an in-depth exploration of the core principles governing the selective cleavage of the this compound linker in tumor cells, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

The Principle of Reductive Cleavage: Exploiting the Tumor's Red-Ox Imbalance

The selective cleavage of the this compound linker is predicated on a fundamental biochemical difference between the extracellular environment of the bloodstream and the intracellular environment of tumor cells: a significant redox potential gradient. The key to this selectivity lies in the disulfide bond within the this compound linker's structure.

The intracellular environment of tumor cells is highly reductive, primarily due to a significantly higher concentration of glutathione (GSH), a tripeptide thiol.[1][] In contrast, the blood plasma maintains a more oxidizing environment with substantially lower levels of free thiols. This differential in GSH concentration serves as the primary trigger for the selective cleavage of the disulfide bond in the this compound linker upon internalization of the ADC into a cancer cell.

The concentration of glutathione in the cytoplasm of tumor cells is typically in the millimolar (1-10 mM) range, whereas in the blood plasma, it is in the micromolar (around 5 µM) range.[1][] This thousand-fold difference in concentration is the cornerstone of the this compound linker's tumor-selective drug release mechanism.

The Catalytic Machinery: Thioredoxin and Glutaredoxin Systems

While the high concentration of GSH is the primary driving force, the cleavage of the disulfide bond in the this compound linker is not a simple, spontaneous event. It is a catalytically facilitated process involving the thioredoxin (Trx) and glutaredoxin (Grx) systems, which are key cellular antioxidant systems.[3][4][5]

Both Trx and Grx are small oxidoreductase enzymes that catalyze the reduction of disulfide bonds in proteins and other molecules. Numerous studies have shown that the expression of both thioredoxin and glutaredoxin, as well as the associated thioredoxin reductase (TrxR), is frequently upregulated in a variety of cancer types compared to normal tissues.[6][7][8] This upregulation contributes to the cancer cells' ability to cope with increased oxidative stress and supports their rapid proliferation. This elevated enzymatic machinery in tumor cells further enhances the efficiency of this compound linker cleavage, ensuring a rapid and effective release of the cytotoxic payload.

The cleavage process can be summarized in the following steps:

-

ADC Internalization: The ADC binds to a specific antigen on the surface of a tumor cell and is internalized, typically via endocytosis.

-

Trafficking to Reductive Compartments: The ADC is trafficked to intracellular compartments, such as the cytoplasm, where it is exposed to the high concentration of GSH and the Trx and Grx systems.

-

Disulfide Bond Reduction: The disulfide bond in the this compound linker is reduced by GSH, a reaction catalyzed by Trx and Grx.

-

Payload Release: The cleavage of the disulfide bond liberates the cytotoxic payload from the antibody, allowing it to exert its therapeutic effect within the tumor cell.

Quantitative Insights into this compound Linker Performance

To fully appreciate the efficacy of the this compound linker, it is essential to examine the quantitative data that underpins its performance. The following tables summarize key parameters related to the linker's stability, cleavage, and the cellular environment that dictates its function.

| Parameter | Blood Plasma | Tumor Cell Cytoplasm | Fold Difference | Reference |

| Glutathione (GSH) Concentration | ~5 µM | 1-10 mM | ~200-2000x | [1][] |

| Cancer Type | Thioredoxin (Trx) Expression vs. Normal Tissue | Glutaredoxin (Grx) Expression vs. Normal Tissue | Reference |

| Pancreatic Ductal Carcinoma | Significantly Higher | Significantly Higher | [7] |

| Various Cancers | Overexpressed | - | [6][8] |

Note: Specific quantitative values for cleavage efficiency, kinetics, and ADC half-life are highly dependent on the specific antibody, payload, and experimental conditions. The data presented here are representative values from the literature to illustrate the principles of selective cleavage.

Visualizing the Pathway and Workflow

To provide a clearer understanding of the processes involved, the following diagrams, generated using the Graphviz DOT language, illustrate the this compound linker cleavage pathway and a typical experimental workflow for evaluating ADC efficacy.

Caption: this compound Linker Cleavage Pathway in a Tumor Cell.

Caption: General Experimental Workflow for ADC Evaluation.

Detailed Experimental Protocols

The following sections provide standardized protocols for key experiments involved in the development and evaluation of ADCs utilizing the this compound linker.

Synthesis of an this compound-Linked Antibody-Drug Conjugate (General Protocol)

Objective: To conjugate a cytotoxic payload to a monoclonal antibody via the this compound linker.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound linker (N-succinimidyl 4-(2-pyridyldithio)butyrate)

-

Cytotoxic payload with a reactive amine or thiol group

-

Reducing agent (e.g., TCEP) if conjugating to antibody cysteines

-

Anhydrous DMSO

-

Reaction buffer (e.g., borate buffer, pH 8.0)

-

Quenching solution (e.g., Tris buffer)

-

Size-exclusion chromatography (SEC) column for purification

Procedure:

-

Antibody Preparation (for cysteine conjugation):

-

If conjugating to native or engineered cysteines, partially reduce the interchain disulfide bonds of the mAb using a controlled amount of a reducing agent like TCEP. Incubate at 37°C for 1-2 hours.

-

Remove the excess reducing agent by buffer exchange using a desalting column.

-

-

Linker-Payload Conjugation:

-

Dissolve the this compound linker and the amine-containing payload in anhydrous DMSO.

-

React the this compound linker with the payload to form the this compound-payload conjugate. This reaction typically proceeds at room temperature for 1-2 hours.

-

-

Antibody-Linker-Payload Conjugation:

-

Add the this compound-payload conjugate in DMSO to the prepared antibody solution in the reaction buffer. The molar ratio of the linker-payload to the antibody will determine the final drug-to-antibody ratio (DAR).

-

Incubate the reaction mixture at room temperature for 2-4 hours with gentle agitation.

-

-

Quenching:

-

Stop the reaction by adding a quenching solution, such as Tris buffer, to react with any unreacted linker.

-

-

Purification:

-

Purify the resulting ADC from unconjugated payload, linker, and antibody using size-exclusion chromatography (SEC).

-

-

Characterization:

-

Determine the DAR and aggregation levels of the purified ADC using techniques such as hydrophobic interaction chromatography (HIC) and SEC.

-

In Vitro Cleavage Assay for Disulfide Linkers

Objective: To assess the cleavage of the this compound linker in the presence of glutathione.

Materials:

-

This compound-linked ADC

-

Glutathione (GSH)

-

Assay buffer (e.g., PBS, pH 7.4)

-

Analytical method for detecting the released payload (e.g., HPLC, LC-MS)

Procedure:

-

Prepare a stock solution of the this compound-ADC in the assay buffer.

-

Prepare a stock solution of GSH in the assay buffer.

-

Set up the reaction mixtures: In separate tubes, mix the this compound-ADC with varying concentrations of GSH (e.g., 0 µM, 10 µM, 1 mM, 10 mM) to mimic physiological and intracellular conditions.

-

Incubate the mixtures at 37°C.

-

Take aliquots from each reaction mixture at different time points (e.g., 0, 1, 2, 4, 8, 24 hours).

-

Stop the cleavage reaction in the aliquots, for example, by adding a quenching agent or by immediate freezing.

-

Analyze the samples using a validated analytical method to quantify the amount of released payload.

-

Calculate the percentage of cleavage at each time point and for each GSH concentration.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of the this compound-ADC on cancer cells.

Materials:

-

Cancer cell line expressing the target antigen

-

Complete cell culture medium

-

This compound-linked ADC, unconjugated antibody, and free payload (for controls)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a detergent-based solution)

-

Plate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the this compound-ADC, unconjugated antibody, and free payload in cell culture medium.

-

Treat the cells by replacing the medium with the prepared dilutions. Include untreated cells as a negative control.

-

Incubate the plate for a period that allows for the ADC to be internalized and the payload to exert its effect (typically 72-96 hours).

-

Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals by adding the solubilization solution.

-

Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 (the concentration of the ADC that inhibits cell growth by 50%).

Conclusion

The this compound linker represents a sophisticated and effective tool in the design of next-generation antibody-drug conjugates. Its principle of selective cleavage, based on the stark redox differential between the tumor microenvironment and the systemic circulation, allows for targeted payload delivery and minimized off-target toxicity. The catalytic enhancement of this cleavage by the upregulated thioredoxin and glutaredoxin systems within cancer cells further refines this precision. A thorough understanding of these mechanisms, supported by robust quantitative analysis and validated experimental protocols, is paramount for the successful development of novel and more effective ADC-based cancer therapies. The continued exploration and optimization of such cleavable linker strategies hold immense promise for improving patient outcomes in oncology.

References

- 1. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. research-repository.griffith.edu.au [research-repository.griffith.edu.au]

- 5. DSpace [research-repository.griffith.edu.au]

- 6. The NRF2, Thioredoxin, and Glutathione System in Tumorigenesis and Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Expression of thioredoxin and glutaredoxin, redox-regulating proteins, in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Bifunctional Nature of the SPDB Crosslinker: An In-depth Technical Guide for Researchers

Introduction

In the landscape of targeted therapeutics and bioconjugation, the choice of a chemical linker is paramount to the efficacy and safety of the resulting conjugate. Among the diverse array of crosslinkers available, N-Succinimidyl 4-(2-pyridyldithio)butyrate (SPDB) has emerged as a critical tool, particularly in the development of Antibody-Drug Conjugates (ADCs). This guide provides a comprehensive technical overview of the bifunctional nature of the this compound crosslinker, its mechanism of action, and its application in the development of targeted therapies. Designed for researchers, scientists, and drug development professionals, this document delves into the experimental protocols, quantitative data, and the underlying principles that govern the utility of this compound.

The Core Bifunctionality of this compound

This compound is a heterobifunctional crosslinker, meaning it possesses two different reactive groups that can covalently link two different molecules. This dual reactivity is the cornerstone of its utility in creating complex biomolecular conjugates. The two reactive moieties of this compound are:

-

N-hydroxysuccinimide (NHS) Ester: This group reacts specifically with primary amines (-NH2), such as the side chain of lysine residues found abundantly on the surface of proteins like monoclonal antibodies. This reaction forms a stable amide bond, securely anchoring the linker to the protein.

-

Pyridyldithiol: This group is reactive towards sulfhydryl groups (-SH), such as those found in cysteine residues or introduced into a payload molecule. The reaction proceeds via a disulfide exchange, forming a new, cleavable disulfide bond between the linker and the sulfhydryl-containing molecule.

The strategic combination of these two reactive groups allows for a controlled, stepwise conjugation process, which is essential for the construction of well-defined bioconjugates.

Quantitative Data and Physicochemical Properties

The performance of an ADC is critically dependent on the physicochemical properties of its components, including the linker. The following tables summarize key quantitative and qualitative data related to the this compound crosslinker.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Full Chemical Name | N-Succinimidyl 4-(2-pyridyldithio)butyrate | |

| Molecular Weight | 326.39 g/mol | |

| CAS Number | 115088-06-7 | |

| Solubility | Soluble in organic solvents like DMSO and DMF | |

| Storage Conditions | Store at -20°C, protected from moisture |

Table 2: Reaction Parameters and Stability of this compound-linked Conjugates

| Parameter | Condition/Value | Reference |

| NHS Ester Reaction pH | pH 7.2 - 8.5 (optimal ~8.3) | |

| NHS Ester Hydrolysis Half-life | ~4-5 hours at pH 7, 10 minutes at pH 8.6 (4°C) | |

| Pyridyldithiol Reaction pH | pH 7 - 8 | |

| Cleavage Condition | Reducing agents (e.g., DTT, TCEP, glutathione) | |

| Plasma Stability | Generally stable in circulation | |

| Intracellular Cleavage | Cleaved in the reductive environment of the cell |

Experimental Protocols

The following sections provide detailed methodologies for the generation and characterization of an antibody-drug conjugate using the this compound crosslinker.

Protocol 1: Conjugation of a Thiolated Payload to an Antibody

This protocol outlines a two-step process for the conjugation of a sulfhydryl-containing payload (e.g., DM4) to a monoclonal antibody.

Materials:

-

Monoclonal antibody (mAb) in a primary amine-free buffer (e.g., PBS, pH 7.4)

-

This compound crosslinker

-

Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Thiolated payload (e.g., DM4)

-

Reaction buffer: 0.1 M sodium phosphate, pH 7.5, containing 150 mM NaCl and 1 mM EDTA

-

Quenching solution: 1 M Tris-HCl, pH 8.0

-

Purification column: Size-exclusion chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC) column

Procedure:

-

Antibody Preparation:

-

Dialyze the antibody into the reaction buffer to remove any primary amine-containing substances.

-

Adjust the antibody concentration to 2-10 mg/mL.

-

-

This compound Activation of Antibody:

-

Prepare a fresh 20 mM stock solution of this compound in anhydrous DMSO or DMF.

-

Add the this compound stock solution to the antibody solution at a molar excess of 5-20 fold. The optimal ratio should be determined empirically.

-

Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.

-

-

Removal of Excess this compound:

-

Purify the this compound-modified antibody using a desalting column (e.g., Sephadex G-25) equilibrated with the reaction buffer to remove excess, unreacted this compound.

-

-

Payload Conjugation:

-

Dissolve the thiolated payload in DMSO to a stock concentration of 10-20 mM.

-

Add the payload solution to the purified this compound-modified antibody at a molar excess of 2-5 fold over the attached this compound.

-

Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching of Reaction:

-

Add the quenching solution to a final concentration of 20-50 mM to stop the reaction by reacting with any unreacted NHS esters.

-

-

Purification of the ADC:

-

Purify the resulting ADC using SEC to remove small molecule impurities and aggregates.

-

Alternatively, HIC can be used to separate ADC species with different drug-to-antibody ratios (DARs).

-

Protocol 2: Characterization of the ADC

1. Drug-to-Antibody Ratio (DAR) Determination by Mass Spectrometry:

-

Sample Preparation: Deglycosylate the ADC using PNGase F to simplify the mass spectrum.

-

LC-MS Analysis: Analyze the intact or reduced (using DTT) ADC by liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: Deconvolute the mass spectrum to determine the masses of the different drug-loaded antibody species. The average DAR can be calculated from the relative abundance of each species.

2. In Vitro Plasma Stability Assay:

-

Incubation: Incubate the ADC in human and mouse plasma at 37°C for various time points (e.g., 0, 24, 48, 96, 168 hours).

-

Sample Processing: At each time point, purify the ADC from the plasma using affinity chromatography (e.g., Protein A beads).

-

Analysis: Analyze the purified ADC by LC-MS to determine the DAR at each time point. A decrease in DAR over time indicates linker cleavage.

3. In Vitro Cleavage Assay:

-

Incubation: Incubate the ADC in a buffer containing a reducing agent, such as glutathione (at intracellular concentrations, e.g., 1-10 mM), to mimic the intracellular environment.

-

Analysis: Monitor the release of the payload over time using techniques like HPLC or LC-MS.

Visualizing the Process: Experimental Workflow and Signaling Pathway

The following diagrams, generated using the DOT language, illustrate the key processes involved in the use of the this compound crosslinker.

Upon successful delivery of the payload to the target cell, the cleavable disulfide bond of the this compound linker is reduced, releasing the cytotoxic agent. In the case of maytansinoids like DM4, the released drug disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.

Conclusion

The this compound crosslinker represents a sophisticated and highly effective tool for the construction of bioconjugates, particularly ADCs. Its bifunctional nature allows for a controlled and specific linkage of payloads to antibodies, while the cleavable disulfide bond ensures targeted drug release within the reductive environment of tumor cells. This combination of stability in circulation and conditional lability at the target site is a key advantage in the design of safer and more effective targeted therapies. A thorough understanding of the reaction conditions, purification methods, and characterization techniques outlined in this guide is essential for harnessing the full potential of the this compound crosslinker in research and drug development.

SPDB Linker: A Technical Guide for Antibody-Drug Conjugate Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the SPDB (N-Succinimidyl 4-(2-pyridyldithio)butanoate) linker, a critical component in the development of Antibody-Drug Conjugates (ADCs). This document outlines its chemical properties, application in ADC construction, mechanism of action, and relevant experimental considerations.

Core Properties of the this compound Linker

The this compound linker is a heterobifunctional crosslinker widely utilized in bioconjugation, particularly for the reversible thiolation of proteins and other molecules. Its key feature is a disulfide bond, which can be cleaved under reducing conditions, making it an ideal choice for the intracellular release of cytotoxic payloads in ADC therapies.

| Property | Value | Citation |

| CAS Number | 115088-06-7 | [1][2] |

| Molecular Weight | 326.39 g/mol | [1] |

| Molecular Formula | C13H14N2O4S2 | [1] |

| Synonyms | N-Succinimidyl 4-(2-pyridyldithio)butanoate, this compound crosslinker | |

| Cleavage Mechanism | Glutathione-mediated disulfide bond reduction | [3][] |

Application in Antibody-Drug Conjugates

The this compound linker serves as a bridge, connecting a monoclonal antibody (mAb) to a potent cytotoxic drug. The N-hydroxysuccinimide (NHS) ester end of the this compound molecule reacts with primary amines (e.g., lysine residues) on the antibody surface. The pyridyldithio group on the other end can then react with a thiol-containing drug, such as the maytansinoid derivative DM4, to form a disulfide-linked ADC. This strategy has been employed in the development of various ADCs, including those targeting EGFR.[2]

Experimental Workflow for ADC Synthesis

The synthesis of an ADC using the this compound linker is a multi-step process that requires careful control of reaction conditions to ensure optimal drug-to-antibody ratio (DAR) and preserve the integrity of the antibody.

Caption: General workflow for ADC synthesis.

Mechanism of Action and Payload Release

The efficacy of an this compound-linked ADC relies on its stability in circulation and the selective release of its cytotoxic payload within the target cancer cells.

-

Targeting: The ADC circulates in the bloodstream until the antibody component recognizes and binds to a specific antigen on the surface of a cancer cell.

-

Internalization: Upon binding, the cancer cell internalizes the ADC-antigen complex through endocytosis.

-

Payload Release: Inside the cell, the ADC is trafficked to endosomes and then lysosomes. The intracellular environment, rich in reducing agents like glutathione (GSH), facilitates the cleavage of the disulfide bond in the this compound linker.[] This releases the cytotoxic drug.

-

Cytotoxicity: The freed drug can then bind to its intracellular target, such as microtubules in the case of DM4, leading to cell cycle arrest and apoptosis.

Caption: Glutathione-mediated disulfide cleavage.

Experimental Protocols

Representative Protocol for ADC Conjugation

This is a generalized protocol and may require optimization for specific antibodies and drugs.

-

Antibody Preparation: Dialyze the monoclonal antibody into a suitable conjugation buffer (e.g., phosphate buffer, pH 7.2-7.5). Adjust the antibody concentration to 5-10 mg/mL.

-

Linker Addition: Dissolve the this compound linker in an organic solvent like DMSO. Add a 5- to 10-fold molar excess of the this compound linker solution to the antibody solution.

-

Incubation: Gently mix and incubate the reaction mixture at room temperature for 1-2 hours.

-

Purification 1: Remove the excess, unreacted this compound linker by size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

-

Drug Conjugation: Prepare a solution of the thiol-containing drug (e.g., DM4) in a suitable solvent. Add a 2- to 5-fold molar excess of the drug to the modified antibody.

-

Incubation: Incubate the mixture at room temperature for 3-4 hours or at 4°C overnight.

-

Purification 2: Purify the resulting ADC from unconjugated drug and other reactants using hydrophobic interaction chromatography (HIC) or SEC.[5][6][7]

-

Characterization: Characterize the purified ADC for drug-to-antibody ratio (DAR), purity, and aggregation using techniques such as HIC, reversed-phase liquid chromatography (RP-LC), and mass spectrometry (MS).[8][9][10]

Signaling Pathway of Released Payload: DM4

Once released from the ADC, maytansinoid derivatives like DM4 exert their cytotoxic effects by disrupting microtubule dynamics. This interference with the cellular cytoskeleton triggers a cascade of events leading to programmed cell death (apoptosis).

Caption: DM4-induced apoptotic signaling.

Conclusion

The this compound linker is a valuable tool in the design and synthesis of cleavable ADCs. Its susceptibility to glutathione-mediated reduction allows for the targeted release of cytotoxic payloads within cancer cells, a key principle of modern ADC therapy. A thorough understanding of its chemical properties and careful optimization of conjugation and purification protocols are essential for the successful development of effective and safe ADC-based therapeutics.

References

- 1. precisepeg.com [precisepeg.com]

- 2. glpbio.com [glpbio.com]

- 3. medchemexpress.com [medchemexpress.com]

- 5. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]

- 6. Simplified strategy for developing purification processes for antibody-drug conjugates using cation-exchange chromatography in flow-through mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. [The Characterization of Drug-to-Antibody Ratio and Isoforms of ADCs Using LC and MS Technologies] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chromatographyonline.com [chromatographyonline.com]

solubility and stability characteristics of SPDB

An in-depth search for a compound or substance abbreviated as "SPDB" in scientific and drug development literature did not yield a specific, widely recognized molecule for which a comprehensive technical guide on solubility and stability could be compiled. The acronym "this compound" is not uniquely associated with a single chemical entity in major chemical and pharmaceutical databases.

To provide an accurate and detailed technical guide, the full name or a more specific identifier of the compound of interest is required. Different molecules can have vastly different physicochemical properties, and a guide on solubility and stability must be specific to a particular substance.

For example, solubility can be influenced by factors such as:

-

pH: The solubility of ionizable compounds is highly dependent on the pH of the solution.

-

Temperature: Solubility can either increase or decrease with temperature.

-

Solvent: A compound's solubility will vary significantly in different aqueous and organic solvents.

-

Polymorphism: Different crystalline forms of a compound can exhibit different solubilities.

Similarly, stability is affected by:

-

Temperature: Elevated temperatures can accelerate degradation.

-

pH: Chemical degradation, such as hydrolysis, is often pH-dependent.

-

Light: Photosensitive compounds can degrade upon exposure to light.

-

Oxidation: Susceptibility to oxidation can be a major stability concern.

Without a specific compound, it is not possible to provide quantitative data, detailed experimental protocols, or relevant signaling pathway diagrams as requested.

Please provide the full chemical name or another standard identifier (such as a CAS number) for "this compound" to enable the creation of the requested in-depth technical guide.

The Role of the SPDB Linker in Targeted Drug Delivery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The advent of Antibody-Drug Conjugates (ADCs) has marked a paradigm shift in precision oncology. Central to the efficacy and safety of these biotherapeutics is the linker, a critical component that bridges the cytotoxic payload to the targeting antibody. This technical guide provides an in-depth exploration of the N-Succinimidyl 4-(2-pyridyldithio)butyrate (SPDB) linker, a key player in the arsenal of cleavable linkers for targeted drug delivery. We will delve into its mechanism of action, supported by quantitative data on its stability and payload release kinetics. Furthermore, this guide will furnish detailed experimental protocols for the synthesis, purification, and characterization of this compound-containing ADCs, and elucidate the cellular pathways affected by the delivered payloads.

Introduction to this compound Linker Chemistry and Mechanism

The this compound linker is a bifunctional reagent that facilitates the conjugation of a drug payload to a monoclonal antibody (mAb).[] It is classified as a cleavable linker, specifically a disulfide linker, designed to maintain stability in the systemic circulation and selectively release the cytotoxic payload within the target cancer cells.[]

Chemical Structure and Conjugation Chemistry:

The this compound linker contains two key reactive moieties:

-

N-Hydroxysuccinimide (NHS) Ester: This group reacts with primary amines, such as the side chain of lysine residues on the surface of a monoclonal antibody, to form a stable amide bond.[]

-

Pyridyldithio Group: This group reacts with a thiol-containing payload, such as the maytansinoid derivative DM4, to form a disulfide bond.

The conjugation process is a two-step reaction. First, the NHS ester of the this compound linker is reacted with the antibody. Following purification to remove excess linker, the pyridyldithio-activated antibody is then reacted with the thiol-containing drug.

Mechanism of Payload Release:

The disulfide bond within the this compound linker is the key to its controlled release mechanism. The intracellular environment of cells, particularly the cytosol, has a significantly higher concentration of reducing agents, most notably glutathione (GSH), compared to the bloodstream.[2] This high glutathione concentration facilitates the reductive cleavage of the disulfide bond, leading to the release of the active cytotoxic payload inside the target cell.[][3] The steric hindrance around the disulfide bond in the this compound linker is optimized to enhance its stability in circulation, preventing premature drug release.[]

Quantitative Data on this compound Linker Performance

The performance of an ADC is critically dependent on the stability of the linker in circulation and the efficiency of payload release at the target site. The following tables summarize key quantitative data related to this compound and similar disulfide linkers.

Table 1: Stability of Disulfide Linkers in Plasma

| Linker Type | Species | Half-life (t½) | Reference |

| Disulfide (general) | Human | > 7 days | [2] |

| Disulfide (general) | Mouse | Unstable (cleavage within 1 hour for some) | [2] |

| This compound (inferred) | Human | High stability | [] |

Table 2: In Vitro Payload Release from Disulfide Linkers

| Linker | Reducing Agent | Concentration | Time | % Payload Release | Reference |

| Valine-Citrulline-disulfide | Glutathione | 5 mM | 30 minutes | > 80% |

Note: This data for a valine-citrulline disulfide linker illustrates the rapid payload release in the presence of intracellular glutathione concentrations. Similar rapid release is expected for the this compound linker under reducing conditions.

Table 3: In Vitro Efficacy of this compound and Sulfo-SPDB Containing ADCs

| ADC | Cell Line | Target Antigen | IC50 (nM) | Reference |

| 7300-LP3004 (Side-chain ADC) | SHP-77 | DLL3 | 39.74 | [4] |

| 7300-LP2004 (Side-chain ADC) | SHP-77 | DLL3 | 32.17 | [4] |

| 7300-LP1003 (Linear ADC) | SHP-77 | DLL3 | 186.6 | [4] |

| 7300-Deruxtecan | SHP-77 | DLL3 | 124.5 | [4] |

Table 4: In Vivo Efficacy of a Sulfo-SPDB-DM4 ADC (IMGN853)

| Xenograft Model | Treatment | Outcome | p-value | Reference |

| Endometrioid (END(K)265) | IMGN853 (5mg/kg, 2 doses) | Complete resolution of tumors | < 0.001 | [5] |

| Uterine Serous Carcinoma PDX (BIO(K)1) | IMGN853 (5mg/kg, 2 doses) | 2-fold increase in median survival | < 0.001 | [5] |

Experimental Protocols

This section provides detailed methodologies for the key experimental procedures involved in the development of this compound-linked ADCs.

Antibody-SPDB Linker Conjugation

This protocol describes the modification of a monoclonal antibody with the this compound linker.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound linker

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Reaction buffer: 50 mM Sodium Borate, pH 8.5

-

Quenching solution: 1 M Tris-HCl, pH 7.4 or 1 M Glycine, pH 7.4

-

Purification column: Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)

-

Elution buffer: PBS, pH 7.4

Procedure:

-

Antibody Preparation:

-

Ensure the antibody is in an amine-free buffer at a concentration of 2-10 mg/mL. If necessary, perform a buffer exchange into the reaction buffer using an ultrafiltration vial or dialysis.

-

-

This compound Linker Stock Solution Preparation:

-

Dissolve the this compound linker in anhydrous DMSO to a final concentration of 10 mM. Vortex briefly to ensure complete dissolution.

-

-

Conjugation Reaction:

-

Add the this compound linker stock solution to the antibody solution at a molar ratio of 5-15 moles of linker per mole of antibody. The optimal ratio should be determined empirically.

-

Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring or rocking, protected from light.

-

-

Quenching the Reaction (Optional):

-

Add the quenching solution to a final concentration of 50-100 mM to quench any unreacted NHS ester.

-

Incubate for 10-15 minutes at room temperature.

-

-

Purification:

-

Purify the antibody-SPDB conjugate using a pre-equilibrated SEC column to remove excess linker and other small molecules.

-

Elute the conjugate with PBS, pH 7.4, and collect the fractions containing the antibody.

-

Monitor the protein concentration of the fractions by measuring the absorbance at 280 nm.

-

Pool the fractions containing the purified conjugate.

-

Payload (DM4) Conjugation to Antibody-SPDB

This protocol outlines the conjugation of a thiol-containing payload (e.g., DM4) to the this compound-modified antibody.

Materials:

-

Purified antibody-SPDB conjugate

-

Thiol-containing payload (e.g., DM4)

-

Anhydrous DMSO

-

Reaction buffer: PBS with 50 mM Borate, pH 7.5

-

Purification column: SEC column (e.g., Sephadex G-25)

-

Elution buffer: PBS, pH 7.4

Procedure:

-

Payload Stock Solution Preparation:

-

Dissolve the thiol-containing payload in anhydrous DMSO to a final concentration of 10 mM.

-

-

Conjugation Reaction:

-

Add the payload stock solution to the antibody-SPDB conjugate solution at a molar ratio of 3-10 moles of payload per mole of antibody.

-

Incubate the reaction mixture for 3-4 hours at room temperature or overnight at 4°C with gentle stirring or rocking.

-

-

Purification:

-

Purify the final ADC using a pre-equilibrated SEC column to remove unreacted payload and other small molecules.

-

Elute the ADC with PBS, pH 7.4, and collect the fractions containing the antibody.

-

Monitor the protein concentration of the fractions by measuring the absorbance at 280 nm.

-

Pool the fractions containing the purified ADC.

-

Characterization of the Antibody-Drug Conjugate (ADC)

Comprehensive characterization is essential to ensure the quality, consistency, and efficacy of the ADC.

1. Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography (HIC)-HPLC:

-

Principle: HIC separates molecules based on their hydrophobicity. The conjugation of hydrophobic payloads increases the overall hydrophobicity of the antibody, allowing for the separation of species with different numbers of conjugated drugs.

-

Method:

-

Use a HIC column (e.g., TSKgel Butyl-NPR).

-

Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0).

-

Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0).

-

Elute the ADC with a decreasing salt gradient.

-

Monitor the chromatogram at 280 nm.

-

Calculate the average DAR by integrating the peak areas of the different drug-loaded species.

-

2. Purity and Aggregation Analysis by Size Exclusion Chromatography (SEC)-HPLC:

-

Principle: SEC separates molecules based on their size. It is used to determine the amount of monomer, aggregate, and fragment in the ADC preparation.

-

Method:

-

Use an SEC column (e.g., TSKgel G3000SWxl).

-

Mobile Phase: Isocratic elution with a buffer such as PBS, pH 7.4.

-

Monitor the chromatogram at 280 nm.

-

Quantify the percentage of monomer, aggregate, and fragment based on the peak areas.

-

3. Confirmation of Conjugation by Mass Spectrometry (MS):

-

Principle: Mass spectrometry provides a precise measurement of the molecular weight of the ADC and its subunits, confirming the successful conjugation of the payload and determining the distribution of drug-loaded species.

-

Method:

-

For intact mass analysis, use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

For subunit analysis, reduce the interchain disulfide bonds of the ADC (e.g., with DTT) to separate the light and heavy chains before MS analysis.

-

Deconvolute the mass spectra to determine the masses of the different species and confirm the number of conjugated payloads.

-

Signaling Pathways and Cellular Mechanisms

The cytotoxic payload delivered by the this compound linker dictates the downstream cellular effects. A commonly used payload is the maytansinoid derivative, DM4.

Mechanism of Action of DM4:

DM4 is a potent anti-mitotic agent that targets tubulin, a key component of microtubules.[6] Microtubules are dynamic polymers that are essential for various cellular processes, including the formation of the mitotic spindle during cell division.

DM4 binds to tubulin and inhibits its polymerization, leading to the disruption of microtubule dynamics.[6][7] This interference with microtubule function has several consequences:

-

Mitotic Arrest: The inability to form a functional mitotic spindle prevents the cell from progressing through mitosis, leading to cell cycle arrest at the G2/M phase.[7]

-

Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, resulting in programmed cell death.

Bystander Effect:

Following the cleavage of the this compound linker and the release of DM4 within the target cell, it is possible for the payload to be modified (e.g., S-methylation) and subsequently diffuse out of the cell. This released metabolite can then be taken up by neighboring cancer cells, including those that may not express the target antigen, leading to their death. This phenomenon is known as the "bystander effect" and can enhance the overall anti-tumor efficacy of the ADC.

Visualizations

Signaling Pathway of DM4

Caption: Mechanism of action of an this compound-DM4 ADC.

Experimental Workflow for ADC Synthesis and Purification

Caption: General workflow for the synthesis and purification of an this compound-linked ADC.

Logical Relationship of ADC Characterization

Caption: Key analytical techniques for ADC characterization.

Conclusion

The this compound linker represents a robust and versatile tool in the field of targeted drug delivery. Its disulfide-based chemistry allows for stable circulation of the ADC and efficient, targeted release of the cytotoxic payload within the reducing environment of cancer cells. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to harness the power of ADCs in the fight against cancer. A thorough understanding of the principles of this compound linker technology, coupled with rigorous analytical characterization, is paramount to the successful development of safe and effective antibody-drug conjugates.

References

- 2. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Design, Synthesis, and Evaluation of Camptothecin-Based Antibody–Drug Conjugates with High Hydrophilicity and Structural Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. Insights into Photo Degradation and Stabilization Strategies of Antibody–Drug Conjugates with Camptothecin Payloads [mdpi.com]

Methodological & Application

Application Notes: Protocol for Conjugating SPDB to a Monoclonal Antibody

Audience: Researchers, scientists, and drug development professionals.

Introduction: Antibody-Drug Conjugates (ADCs) are a targeted cancer therapy that combines the specificity of a monoclonal antibody (mAb) with the cytotoxic effect of a potent small-molecule drug.[] The linker connecting the antibody and the drug is a critical component that influences the ADC's stability, pharmacokinetics, and efficacy.[2][3] SPDB (succinimidyl 3-(2-pyridyldithio)butyrate) is a heterobifunctional, cleavable linker widely used in ADC development.[][4] It contains an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (e.g., lysine residues) on the antibody, and a pyridyldithio group that reacts with a thiol group on the cytotoxic payload to form a disulfide bond. This disulfide bond is stable in circulation but can be cleaved by reducing agents like glutathione, which are found at higher concentrations inside cells, allowing for targeted drug release.[][2]

This document provides a detailed protocol for the conjugation of this compound to a monoclonal antibody, a crucial first step in the synthesis of a disulfide-linked ADC.

Key Experimental Parameters

Quantitative data and typical ranges for this compound conjugation are summarized below. The optimal conditions may vary depending on the specific antibody and desired drug-to-antibody ratio (DAR).

| Parameter | Typical Value/Range | Purpose |

| Antibody Concentration | 5 - 20 mg/mL | To ensure efficient reaction kinetics. |

| Reaction Buffer | Phosphate-Buffered Saline (PBS), pH 7.2 - 8.0 | Maintains antibody stability and allows for efficient NHS-ester reaction. |

| This compound:mAb Molar Ratio | 5:1 to 20:1 | Controls the average number of this compound linkers attached per antibody. |

| Reaction Time | 1 - 2 hours | Allows for sufficient modification of lysine residues. |

| Reaction Temperature | Room Temperature (20-25°C) | Balances reaction rate with antibody stability. |

| Purification Method | Size Exclusion Chromatography (SEC) or Dialysis | Removes excess, unreacted this compound linker. |

| Expected Yield | ~50% - 80% | Represents the recovery of the purified, modified antibody.[5] |

| Target DAR | 2 - 4 | A common target for lysine-conjugated ADCs to balance efficacy and toxicity.[6] |

Experimental Workflow & Reaction Scheme

The overall process involves modifying the antibody with the this compound linker, purifying the modified antibody, and then conjugating the thiol-containing drug.

Caption: High-level workflow for creating an ADC using an this compound linker.

Detailed Experimental Protocol

This protocol is divided into two main stages: (1) Modification of the antibody with this compound, and (2) Quantification of linker incorporation.

Stage 1: Antibody Modification with this compound

Materials:

-

Monoclonal Antibody (mAb)

-

This compound linker (Succinimidyl 3-(2-pyridyldithio)butyrate)

-

Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, free of amines (e.g., Tris).

-

Solvent for this compound: Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).

-

Purification System: Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) or dialysis cassette (10K MWCO).

Procedure:

-

Antibody Preparation:

-

Buffer exchange the mAb into the amine-free Reaction Buffer (PBS, pH 7.4). This is critical as amine-containing buffers will quench the NHS-ester reaction.

-

Adjust the final concentration of the mAb to 5-10 mg/mL.

-

Determine the precise concentration using a spectrophotometer (A280, using the mAb's specific extinction coefficient).

-

-

This compound Linker Preparation:

-

Immediately before use, prepare a stock solution of this compound in DMF or DMSO (e.g., 10-20 mM). This compound is moisture-sensitive, so handle it accordingly.

-

Calculate the volume of this compound stock solution needed to achieve the desired molar excess (e.g., 10-fold molar excess) over the mAb.

-

-

Conjugation Reaction:

-

While gently vortexing the mAb solution, add the calculated volume of the this compound stock solution.

-

Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring or rotation.

-

-

Purification of this compound-Modified Antibody:

-

To remove excess, unreacted this compound, purify the reaction mixture.

-

Method A (Size Exclusion Chromatography): Equilibrate an SEC column (e.g., PD-10 desalting column) with Reaction Buffer. Apply the reaction mixture to the column and collect the fractions containing the protein, which will elute first.

-

Method B (Dialysis): Transfer the reaction mixture to a dialysis cassette and dialyze against the Reaction Buffer (at 4°C) with at least three buffer changes over 24 hours.

-

-

Characterization and Storage:

-

Measure the concentration of the purified this compound-mAb using A280.

-

Store the modified antibody at 4°C for short-term use or at -80°C for long-term storage.

-

Stage 2: Quantification of Pyridyldithio Group Incorporation

To determine the number of this compound linkers successfully conjugated to each antibody (a prerequisite for calculating the final DAR), a spectrophotometric assay is performed. This involves releasing the pyridine-2-thione chromophore by reducing the disulfide bond.

Materials:

-

Purified this compound-mAb from Stage 1.

-

Dithiothreitol (DTT) solution (e.g., 50 mM in PBS).

-

Spectrophotometer.

Procedure:

-

Measure the absorbance of the this compound-mAb solution at 280 nm (A280) and 343 nm (A343). The absorbance at 343 nm is due to the pyridine-2-thione group.

-

Add a small volume of concentrated DTT solution to a known concentration of the this compound-mAb to a final DTT concentration of 5-10 mM.

-

Incubate for 15-30 minutes at room temperature to ensure complete reduction of the disulfide bonds.

-

Measure the absorbance of the solution at 343 nm again. The increase in absorbance is due to the released pyridine-2-thione.

-

Calculation:

-

The concentration of released pyridine-2-thione can be calculated using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for pyridine-2-thione at 343 nm is 8,080 M⁻¹cm⁻¹.

-

The molar concentration of the antibody is calculated from its A280 measurement and molar extinction coefficient.

-

The average number of linkers per antibody is calculated as: (moles of pyridine-2-thione) / (moles of antibody)

-

Mechanism of Action: ADC Internalization and Payload Release

The ultimate goal of the conjugation is to create an ADC that can deliver its payload to a target cell. The this compound linker is designed to be cleaved inside the cell.

Caption: Cellular mechanism of a disulfide-linked ADC.

Troubleshooting and Considerations

-

Low Conjugation Efficiency: Increase the this compound:mAb molar ratio, reaction time, or pH (up to 8.0). Ensure the antibody buffer is completely free of primary amines.

-

Antibody Aggregation: High DAR can increase the hydrophobicity of the antibody, leading to aggregation.[7] If aggregation is observed (e.g., by SEC), reduce the this compound:mAb molar ratio.

-

Linker Instability: The pyridyldithio group can be sensitive. Avoid unnecessarily harsh conditions and use freshly prepared reagents.

-

Heterogeneity: Lysine conjugation results in a heterogeneous mixture of ADC species with varying DARs and conjugation sites.[7][8] This is an inherent characteristic of this method. Characterization techniques like Hydrophobic Interaction Chromatography (HIC) are essential to analyze this distribution.

References

- 2. youtube.com [youtube.com]

- 3. youtube.com [youtube.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Microscale screening of antibody libraries as maytansinoid antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. EP3311846A1 - Methods for formulating antibody drug conjugate compositions - Google Patents [patents.google.com]

- 7. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for SPDB-Payload Conjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of antibody-drug conjugates (ADCs) represents a significant advancement in targeted cancer therapy. These complex biotherapeutics combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing ability of a cytotoxic payload. The linker, which connects the antibody and the payload, is a critical component that dictates the stability, release mechanism, and overall efficacy of the ADC.[1]

SPDB (succinimidyl 3-(2-pyridyldithio)butyrate) is a heterobifunctional, cleavable linker widely used in the development of ADCs. Its N-hydroxysuccinimide (NHS) ester end reacts with primary amines (e.g., lysine residues) on the antibody, while the pyridyldithio group reacts with a thiol-containing payload. The resulting disulfide bond is relatively stable in the bloodstream but is susceptible to cleavage by intracellular reducing agents like glutathione, which are found at higher concentrations within tumor cells. This targeted release mechanism minimizes off-target toxicity and enhances the therapeutic window of the cytotoxic agent.

These application notes provide a detailed, step-by-step guide for the conjugation of a thiol-containing payload to an antibody using the this compound linker. The protocol covers antibody modification, payload conjugation, purification of the resulting ADC, and characterization of the drug-to-antibody ratio (DAR).

Materials and Methods

Materials

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.2-7.5

-

This compound linker (succinimidyl 3-(2-pyridyldithio)butyrate)

-

Thiol-containing payload (e.g., a maytansinoid derivative like DM1 or DM4)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Dimethylacetamide (DMA) or Dimethylformamide (DMF), anhydrous

-

Conjugation Buffer: 50 mM Potassium Phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Purification Buffer: PBS, pH 7.4

-

Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25 or equivalent)

-

Hydrophobic Interaction Chromatography (HIC) column for DAR analysis

-

HIC Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0

-

HIC Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol

-

UV-Vis Spectrophotometer

-

HPLC system

Experimental Protocols

Protocol 1: Antibody Modification with this compound Linker

This two-step protocol first involves the reaction of the this compound linker with the antibody, followed by conjugation with the thiol-containing payload.

1. Preparation of Reagents:

- Equilibrate the antibody to room temperature.

- Prepare a stock solution of the this compound linker in anhydrous DMSO at a concentration of 10 mM.

2. Antibody Modification:

- Adjust the antibody concentration to 5-10 mg/mL in Conjugation Buffer.